“N-(piperidin-4-yl)benzamide hydrochloride” is a chemical compound with the CAS Number: 83540-09-4 . It has a molecular weight of 240.73 . The IUPAC name for this compound is N-(4-piperidinyl)benzamide hydrochloride .
The synthesis of N-(piperidin-4-yl)benzamide derivatives has been guided by bioisosterism and pharmacokinetic parameters . A series of novel benzamide derivatives have been designed and synthesized . Preliminary in vitro studies indicated that compounds 10b and 10j show significant inhibitory bioactivity in HepG2 cells .
The InChI code for “N-(piperidin-4-yl)benzamide hydrochloride” is 1S/C12H16N2O.ClH/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H
. This code provides a standard way to encode the compound’s molecular structure.
Although specific details regarding the synthesis of N-(piperidin-4-yl)benzamide hydrochloride are not provided in the given papers, analogous reactions can provide valuable insights into its potential synthesis routes. For instance, the synthesis of a related compound, N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide, involves reacting 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene with N-allyl-N-(piperidin-4-yl)benzamide []. This suggests a possible synthesis route for N-(piperidin-4-yl)benzamide hydrochloride involving the reaction of benzoyl chloride with 4-aminopiperidine, followed by treatment with hydrochloric acid.
The molecular structure of N-(piperidin-4-yl)benzamide hydrochloride can be deduced from its derivatives presented in the papers. For example, the crystal structure of exo-2,3-Dimethoxy-N-(9-phenylmethyl-9-azabicyclo[3.3.1]non-3-yl)benzamide hydrochloride reveals crucial structural features such as the coplanarity of the dimethoxyphenyl and amide groups, stabilized by an intramolecular hydrogen bond []. This structural characteristic is typical of active antidopaminergic benzamides. Similar structural analyses of other derivatives [, , ] suggest that N-(piperidin-4-yl)benzamide hydrochloride likely adopts a conformation where the piperidine ring exists in a chair form, with the benzamide substituent in an equatorial position.
Anticancer Agents: Several derivatives exhibit promising antitumor activity against various cancer cell lines. Compound 47, for example, demonstrates significant potential against hepatocellular carcinoma by inducing cell cycle arrest []. Similarly, other derivatives show promise as potential inhibitors of specific proteins involved in cancer development, such as EGFR [, ] and HSP90 [].
Neurological Disorder Treatment: Some derivatives show potential for treating neurological disorders. For example, ADL5859 and ADL5747, acting as delta opioid receptor agonists, have emerged as potential analgesics for pain management [, ]. Another derivative, Lu AE51090, acts as an allosteric muscarinic M1 receptor agonist and shows procognitive potential in reversing delay-induced natural forgetting [].
Fungicidal Agents: Certain derivatives exhibit potent antifungal activity. For instance, compound A36 demonstrates strong activity against Valsa mali, surpassing the efficacy of existing fungicides like fluxapyroxad and dimethomorph [].
Antiviral Agents: Some derivatives display antiviral activity. For example, a thiazole-containing derivative exhibits good antiviral activity against the tobacco mosaic virus [].
Immunomodulators: Derivatives like 3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide show promise as RORC2 inverse agonists, potentially useful in treating autoimmune diseases by reducing IL-17 production [].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5